Methyl 2-hydroxy-4-morpholinobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-4-morpholinobenzoate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
The synthesis of Methyl 2-hydroxy-4-morpholinobenzoate typically involves the esterification of 2-hydroxy-4-morpholinobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Methyl 2-hydroxy-4-morpholinobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions. Reagents such as alkyl halides can be used to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-4-morpholinobenzoate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can act as a probe or a tag in biochemical assays.
Medicine: While not used therapeutically, it is employed in medicinal chemistry research to develop new drugs and understand their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-4-morpholinobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring in its structure may play a role in binding to these targets, influencing their activity and function.
Comparison with Similar Compounds
Methyl 2-hydroxy-4-morpholinobenzoate can be compared to other similar compounds, such as:
Methyl 2-hydroxybenzoate: Lacks the morpholine ring, making it less versatile in chemical reactions.
Methyl 4-morpholinobenzoate: Does not have the hydroxyl group, which limits its reactivity in certain reactions.
Methyl 2-hydroxy-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical properties and biological activity.
The presence of both the hydroxyl group and the morpholine ring in this compound makes it unique and valuable for various research applications .
Properties
IUPAC Name |
methyl 2-hydroxy-4-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-12(15)10-3-2-9(8-11(10)14)13-4-6-17-7-5-13/h2-3,8,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSWZRTXKPKVAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.